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Compound of Interest

Compound Name: Z-Sar-OH

Cat. No.: B554275 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-Benzyloxycarbonyl-sarcosine,

commonly referred to as Z-Sar-OH. It covers its fundamental chemical properties, detailed

synthesis and application protocols, and explores its potential biological relevance. This

document is intended to serve as a valuable resource for professionals in the fields of peptide

chemistry, drug discovery, and biochemical research.

Core Chemical Properties
Z-Sar-OH is a synthetic amino acid derivative. It is the N-methylated form of glycine, where the

amino group is protected by a benzyloxycarbonyl (Z or Cbz) group. This protecting group is

crucial in peptide synthesis to prevent unwanted reactions of the N-terminal amine.

Quantitative Data Summary
The key quantitative properties of Z-Sar-OH are summarized in the table below for easy

reference and comparison.
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Property Value References

CAS Number 39608-31-6 [1][2]

Molecular Formula C₁₁H₁₃NO₄ [1][2]

Molecular Weight 223.23 g/mol [3][4]

Appearance White to off-white solid [4]

Melting Point 58-59 °C

Solubility Soluble in DMSO (100 mg/mL) [4]

Storage Conditions

Powder: -20°C for 3 years, 4°C

for 2 years. In solvent: -80°C

for 6 months, -20°C for 1

month.

[4]

Experimental Protocols
This section provides detailed methodologies for the synthesis of Z-Sar-OH and its primary

application in solid-phase peptide synthesis (SPPS).

Synthesis of N-α-Benzyloxycarbonyl-sarcosine (Z-Sar-
OH)
This protocol describes the synthesis of Z-Sar-OH from sarcosine and benzyl chloroformate

under basic conditions.

Materials:

Sarcosine (N-methylglycine)

2 M Sodium hydroxide (NaOH) solution

Benzyl chloroformate (Cbz-Cl)

4 M Sodium hydroxide (NaOH) solution
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Diethyl ether

2 M Hydrochloric acid (HCl)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Ice bath

Separatory funnel

Rotary evaporator

Procedure:

Dissolution: In a flask, dissolve sarcosine (1.0 equivalent) in 2 M aqueous sodium hydroxide

solution. Cool the solution to 0°C in an ice bath with continuous stirring.

Reaction: While maintaining the temperature at 0°C, simultaneously add benzyl

chloroformate (1.1-1.2 equivalents) and 4 M aqueous sodium hydroxide solution dropwise.

The rate of addition should be controlled to keep the reaction mixture alkaline.

Stirring: After the addition is complete, continue stirring the mixture at 0°C for 1-2 hours, and

then allow it to warm to room temperature and stir for an additional 1-2 hours.

Extraction (1): Transfer the reaction mixture to a separatory funnel and wash with diethyl

ether to remove any unreacted benzyl chloroformate. Discard the organic layer.

Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by

the slow addition of 2 M hydrochloric acid. A white precipitate of Z-Sar-OH should form.

Extraction (2): Extract the acidified aqueous layer multiple times with ethyl acetate or diethyl

ether.

Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium

sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced

pressure using a rotary evaporator to yield the crude product.
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Purification: The crude Z-Sar-OH can be further purified by recrystallization from a suitable

solvent system, such as ethyl acetate/hexane, to yield a white crystalline solid.

Workflow for the Synthesis of Z-Sar-OH

Reaction Setup

N-Protection Reaction

Workup and Purification

Dissolve Sarcosine in 2M NaOH

Cool to 0°C

Add Benzyl Chloroformate
and 4M NaOH

Stir at 0°C, then warm to RT

Wash with Diethyl Ether

Acidify with 2M HCl

Extract with Ethyl Acetate

Dry and Evaporate Solvent

Recrystallize

Pure Z-Sar-OH
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Click to download full resolution via product page

Caption: A flowchart illustrating the key stages in the chemical synthesis of Z-Sar-OH.

Incorporation of Z-Sar-OH in Solid-Phase Peptide
Synthesis (SPPS)
This protocol outlines the general steps for coupling Z-Sar-OH to a growing peptide chain on a

solid support using standard Fmoc-based chemistry.

Materials:

Resin with N-terminally deprotected peptide (e.g., Rink Amide or Wang resin)

Z-Sar-OH

Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)

Base (e.g., DIPEA or NMM)

N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)

Piperidine solution (20% in DMF) for Fmoc deprotection

Kaiser test kit or equivalent for monitoring coupling completion

Procedure:

Resin Preparation: Swell the resin-bound peptide in DMF for at least 30 minutes in a reaction

vessel.

Fmoc Deprotection (if applicable): If the N-terminus of the peptide on the resin is Fmoc-

protected, treat the resin with 20% piperidine in DMF to remove the Fmoc group, exposing

the free amine. Wash the resin thoroughly with DMF.
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Activation of Z-Sar-OH: In a separate vial, dissolve Z-Sar-OH (typically 2-5 equivalents

relative to the resin loading) and the coupling reagent (e.g., HBTU, of equal molarity to Z-
Sar-OH) in DMF. Add the base (e.g., DIPEA, 2 equivalents relative to Z-Sar-OH) to the

solution to activate the carboxylic acid.

Coupling Reaction: Add the activated Z-Sar-OH solution to the resin. Agitate the mixture at

room temperature for 1-2 hours, or until the coupling reaction is complete.

Monitoring: Monitor the completion of the coupling reaction using a qualitative method such

as the Kaiser test. A negative Kaiser test (yellow beads) indicates a complete reaction.

Washing: Once the coupling is complete, drain the reaction vessel and wash the resin

thoroughly with DMF and then DCM to remove excess reagents and byproducts.

Chain Elongation: The peptide chain can be further elongated by repeating the deprotection

and coupling steps with subsequent amino acids.

Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is

cleaved from the resin, and side-chain protecting groups are removed using a cleavage

cocktail (e.g., a mixture containing trifluoroacetic acid). The benzyloxycarbonyl (Z) group on

the N-terminal sarcosine will also be cleaved under these strong acidic conditions.
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Workflow for Z-Sar-OH Incorporation in SPPS

Resin-Bound Peptide

Fmoc Deprotection
(20% Piperidine in DMF)

Wash with DMF

Couple Activated Z-Sar-OH
to Resin

Activate Z-Sar-OH
(Coupling Reagent + Base in DMF)

Wash with DMF/DCM

Continue to Next Amino Acid Cycle
or Proceed to Cleavage

Click to download full resolution via product page

Caption: A schematic of the solid-phase peptide synthesis cycle for incorporating Z-Sar-OH.

Biological Activity and Signaling Pathways
While Z-Sar-OH is primarily a synthetic building block, its core structure, sarcosine (N-

methylglycine), is a naturally occurring amino acid derivative with known biological roles. The
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biological effects of peptides incorporating sarcosine, or of sarcosine itself, can provide context

for the potential relevance of Z-Sar-OH in drug development and research.

General Biological Context
Amino acid derivatives, including Z-Sar-OH, are utilized in research as ergogenic supplements

that may influence anabolic hormone secretion and provide fuel during exercise[1][3][4]. The N-

methylation of the peptide backbone, which can be achieved by incorporating sarcosine, is a

key strategy in medicinal chemistry to enhance the metabolic stability and membrane

permeability of peptide-based drugs.

Potential Signaling Pathway Involvement: The NMDA
Receptor
The most well-documented signaling pathway involving sarcosine is its interaction with the N-

methyl-D-aspartate (NMDA) receptor in the central nervous system. The NMDA receptor is a

ligand-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory.

Co-agonist Activity: Sarcosine acts as a co-agonist at the glycine-binding site of the NMDA

receptor[5][6]. For the NMDA receptor to be activated, both the primary agonist, glutamate,

and a co-agonist, either glycine or D-serine, must bind to their respective sites on the

receptor complex. Sarcosine can fulfill the role of the co-agonist, thereby potentiating NMDA

receptor function.

Glycine Transporter Inhibition: In addition to its direct action on the receptor, sarcosine is

also an inhibitor of the glycine transporter type 1 (GlyT1)[5]. By inhibiting the reuptake of

glycine from the synaptic cleft, sarcosine increases the local concentration of glycine

available to act on the NMDA receptor, further enhancing its activation.

Given that Z-Sar-OH is a protected form of sarcosine, it would not be expected to interact

directly with the NMDA receptor in this form. However, peptides containing sarcosine,

synthesized using Z-Sar-OH, could potentially be degraded in vivo to release sarcosine, which

could then modulate NMDA receptor signaling. Furthermore, the development of peptide-based

drugs targeting the central nervous system often incorporates N-methylated amino acids to

improve their pharmacokinetic properties, making the understanding of sarcosine's neurological

effects highly relevant.
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Potential Biological Role of Sarcosine at the NMDA Receptor
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Caption: A diagram illustrating the dual mechanism of sarcosine's action on the NMDA receptor.

Conclusion
N-α-Benzyloxycarbonyl-sarcosine (Z-Sar-OH) is a key reagent in synthetic organic and

medicinal chemistry, particularly in the field of peptide science. Its utility stems from the stable

benzyloxycarbonyl protecting group, which allows for the controlled incorporation of the N-

methylated amino acid, sarcosine, into peptide sequences. While Z-Sar-OH itself is not directly

bioactive, its parent molecule, sarcosine, has established roles in the central nervous system,

primarily as a modulator of NMDA receptor activity. This technical guide provides researchers
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and drug development professionals with the essential data and detailed protocols necessary

for the effective synthesis and application of Z-Sar-OH, as well as a foundational understanding

of its potential biological significance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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